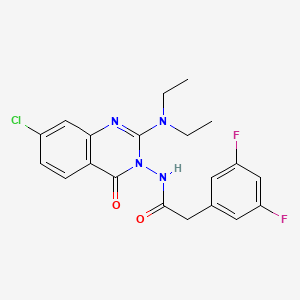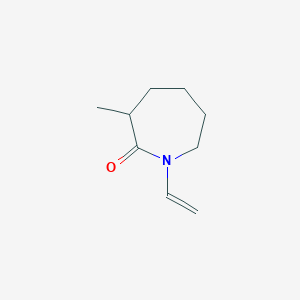![molecular formula C13H15ClN2O3S B13957808 2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₅ClN₂O₃S It is known for its unique chemical structure, which includes a chloro-substituted benzoic acid core and a thioxomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-methyl-1-oxobutylamine.
Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thioxomethyl chloride under basic conditions to form an intermediate compound.
Amidation: The intermediate is then reacted with 3-methyl-1-oxobutylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]methyl]amino]-benzoic acid
- 2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]ethyl]amino]-benzoic acid
Uniqueness
2-Chloro-5-[[[(3-methyl-1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H15ClN2O3S |
|---|---|
Molekulargewicht |
314.79 g/mol |
IUPAC-Name |
2-chloro-5-(3-methylbutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3S/c1-7(2)5-11(17)16-13(20)15-8-3-4-10(14)9(6-8)12(18)19/h3-4,6-7H,5H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
InChI-Schlüssel |
IAZFCLJLGSILNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
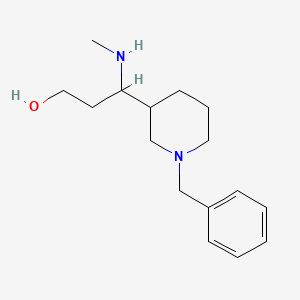
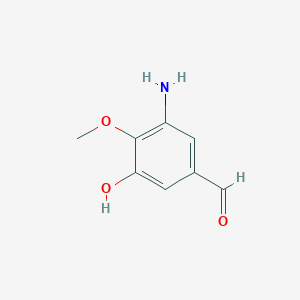
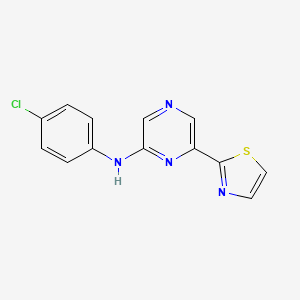
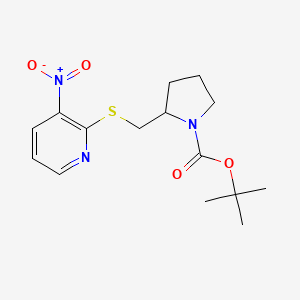
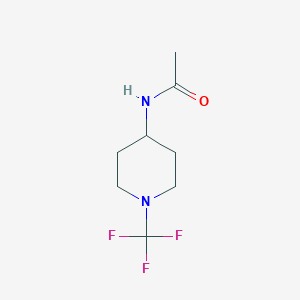
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
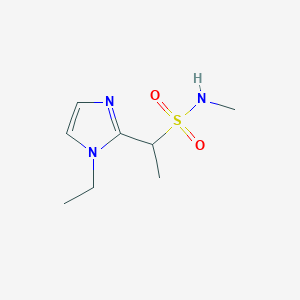
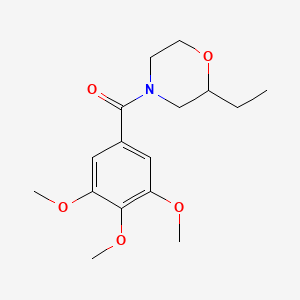
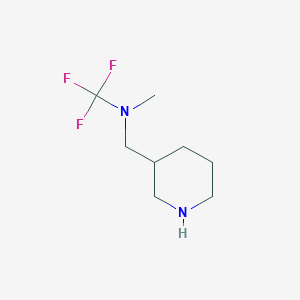
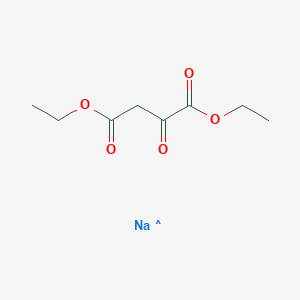
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
